JWH-122 (Indole-d5) 4-Hydroxypentyl
Description
Properties
CAS No. |
1781417-73-9 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
376.511 |
IUPAC Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D |
InChI Key |
CLPJTHSXFZPIBP-DHJLQICESA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Synonyms |
[1-(4-Hydroxypentyl)-1H-indol-d5-3-yl](4-methyl-1-naphthalenyl)-methanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Parent Structure : JWH-122 (naphthoylindole backbone).
- Metabolite Modification : 4-Hydroxypentyl chain (C5H11O) at the indole nitrogen.
- Deuterium Labeling : Five deuterium atoms on the indole ring, improving analytical specificity .
Comparison with Similar Compounds
Structural Analogues and Isomers
JWH-122 (Indole-d5) 4-Hydroxypentyl belongs to a broader class of SC metabolites with hydroxypentyl modifications. Key structural analogues include:
Challenges in Differentiation :
- Isobaric Interference : JWH-019 hydroxyhexyl and JWH-122 hydroxypentyl share identical masses (m/z), requiring chromatographic separation or unique product ions for distinction .
- Retention Time Overlap : JWH-122 and JWH-019 parent compounds co-elute in GC-MS, complicating metabolite identification .
Pharmacological Effects
This compound itself is pharmacologically inactive, serving as a biomarker for JWH-122 consumption. However, its parent compound exhibits distinct effects compared to other SCs:
Key Findings :
Metabolic Pathways and Detection Challenges
Shared Metabolic Pathways :
Analytical Challenges :
- Matrix Effects (MEs) : Ion suppression/enhancement in urine impacts quantification, especially for late-eluting metabolites (e.g., recovery ≤62% for JWH-122 5-hydroxypentyl) .
- Isomeric Resolution : JWH-122 4-hydroxypentyl and JWH-210 5-hydroxypentyl require UHPLC-HRMS or dual-column chromatography for baseline separation .
Legal and Forensic Considerations
- Regulatory Status : JWH-122 is banned in most jurisdictions, but its metabolites (e.g., 4-hydroxypentyl) are monitored in urine via LOINC codes (e.g., 72474-0) .
- Stability Issues : Hydroxypentyl metabolites degrade in unprocessed urine, necessitating immediate freezing (-20°C) for accurate testing .
Preparation Methods
Comparative Analysis of Catalysts
The choice of catalyst profoundly impacts the efficiency of the Friedel-Crafts acylation. Tin(IV) chloride outperforms traditional Lewis acids in both yield and regioselectivity (Table 1).
Table 1: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Yield (%) | Regioselectivity | Cost Efficiency |
|---|---|---|---|
| SnCl<sub>4</sub> | 82 | High | Moderate |
| Et<sub>2</sub>AlCl | 20 | Moderate | Low |
| MeMgBr | 10 | Low | High |
Isotopic Purity and Deuterium Retention
The isotopic distribution of the final product is critical for its use as an internal standard in mass spectrometry. The tin-mediated method achieves 92.67% isotopic purity for the d5-labeled metabolite, with minimal degradation (Table 2).
Table 2: Isotopic Distribution of JWH-122 (Indole-d5) 4-Hydroxypentyl
| Isotope | Abundance (%) |
|---|---|
| d5 | 92.670 |
| d4 | 7.059 |
| d3 | 0.212 |
| d2 | 0.052 |
| d1 | 0.007 |
| d0 | 0.000 |
Challenges in Traditional Synthesis Methods
Low Yields with Et<sub>2</sub>AlCl and MeMgBr
Prior to the adoption of tin catalysis, methods using Et<sub>2</sub>AlCl or MeMgBr suffered from poor yields (10–20%) due to side reactions and incomplete acylation. These issues were exacerbated when working with expensive deuterated indole, making large-scale synthesis impractical.
Side Reactions and Byproduct Formation
Competing reactions, such as over-alkylation or decomposition of the naphthoyl chloride, were common in traditional approaches. The tin-mediated method suppresses these side reactions through milder conditions and better control of electrophilic substitution.
Analytical Validation of the Final Product
Chromatographic Purity
Post-synthesis purification via column chromatography and recrystallization yields this compound with ≥98% chromatographic purity. This meets the stringent requirements for certified reference materials.
Application in Pharmacokinetic Studies
The deuterated metabolite has been used to study the pharmacokinetics of JWH-122 in oral fluid (OF) samples. Ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) confirms its stability and detectability at concentrations as low as 0.03 ng/mL.
Industrial and Research Implications
Q & A
Q. What analytical methods are recommended for detecting and quantifying JWH-122 metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting metabolites like JWH-122 4-hydroxypentyl and 5-hydroxypentyl in urine. This method balances specificity and sensitivity, even when resolving isobaric hydroxypentyl isomers, by using unique product ions (e.g., m/z transitions) for differentiation . Method validation should include specificity, linearity, precision, and recovery tests to comply with regulatory standards .
Q. What are the primary metabolic pathways of JWH-122 in humans?
JWH-122 undergoes phase I hydroxylation at the pentyl side chain (producing 4- and 5-hydroxypentyl metabolites) and phase II glucuronidation/sulfation. In vitro human liver microsomal studies and in vivo chimeric mouse models confirm that >50% of metabolites are excreted as glucuronide or sulfate conjugates. LC-high resolution MS is critical for identifying conjugated forms .
Q. How can researchers differentiate JWH-122 metabolites from structurally similar synthetic cannabinoids?
Regioisomeric differentiation (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) requires GC-EI-MS/MS analysis. For JWH-122, combining chromatographic retention times with product ion spectra (m/z 312 and 183) resolves isomers. For JWH-210, relative ion intensity ratios achieve full differentiation .
Advanced Research Questions
Q. How do experimental design choices impact the resolution of hydroxypentyl isomer data contradictions?
Discrepancies in metabolite ratios between studies often arise from differences in hydrolysis protocols (e.g., β-glucuronidase treatment) or chromatography conditions. For instance, incomplete enzymatic hydrolysis may underreport conjugated metabolites, while suboptimal LC gradients fail to resolve hydroxypentyl isomers. Method optimization should include hydrolysis efficiency tests and gradient tuning .
Q. What strategies validate the accuracy of JWH-122 metabolite quantification in complex matrices?
Use deuterated internal standards (e.g., JWH-122 4-hydroxypentyl-d5) to correct for matrix effects and ion suppression in LC-MS/MS. Validate assays via spike-recovery experiments in urine samples, ensuring precision (CV <15%) and accuracy (80–120% recovery) .
Q. How does the binding affinity of JWH-122 4-hydroxypentyl to CB1/CB2 receptors influence pharmacological study design?
JWH-122 4-hydroxypentyl exhibits high CB1 affinity, necessitating in vitro competitive binding assays (using radiolabeled CP-55,940) and in vivo behavioral models (e.g., tetrad tests) to assess psychoactivity. CB2-selective assays (e.g., cAMP inhibition in transfected cells) clarify anti-inflammatory potential .
Q. What are the limitations of current in vitro models for predicting JWH-122 metabolite pharmacokinetics?
Human liver microsomes lack phase II enzyme diversity, leading to underestimation of conjugation rates. Chimeric mice with humanized livers better replicate human metabolism but require cross-validation with clinical urine samples to confirm translational relevance .
Q. How can researchers address discrepancies in reported metabolite stability during long-term storage?
Contradictions in stability data often stem from storage conditions (e.g., temperature, pH). Conduct accelerated degradation studies (40°C, 75% humidity) and validate stability using LC-MS/MS. Additives like sodium azide may prevent microbial degradation in urine samples .
Methodological Tables
Table 1. Key MS/MS Transitions for JWH-122 Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| JWH-122 4-hydroxypentyl | 386.2 | 155.1, 127.1 | |
| JWH-122 5-hydroxypentyl | 386.2 | 144.9, 117.0 | |
| JWH-122-d5 (IS) | 391.2 | 160.1 |
Table 2. Phase I vs. Phase II Metabolite Ratios in Urine
| Matrix | 4-Hydroxypentyl (Free) | 4-Hydroxypentyl-Glucuronide | Reference |
|---|---|---|---|
| Untreated Urine | <10% | >90% | |
| Hydrolyzed Urine | >85% | <15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
